N-Acetyl-DL-aspartic acid

Catalog No.
S750348
CAS No.
2545-40-6
M.F
C6H9NO5
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-DL-aspartic acid

CAS Number

2545-40-6

Product Name

N-Acetyl-DL-aspartic acid

IUPAC Name

2-acetamidobutanedioic acid

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OTCCIMWXFLJLIA-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC(=O)O)C(=O)O

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-Acetyl-DL-asparticacid;2-Acetamidosuccinicacid;2545-40-6;DL-Asparticacid,N-acetyl-;Asparticacid,N-acetyl(R,S);2-acetamidosuccinate;2-acetamidobutanedioicacid;SMR000857232;D-Asparticacid,N-acetyl-;Prestwick_712;ACMC-20mswo;Ac-DL-Asp-OH;Asparticacid,N-acetyl-;N-Acetylasparticacid#;AC1L3YNL;AC1Q1KFW;AC1Q5KYA;Prestwick0_000415;Prestwick1_000415;Prestwick2_000415;Oprea1_041445;2-(Acetylamino)succinicacid;MLS001333103;MLS001333104;A5625_SIGMA

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)O

Formation and Metabolism

  • Biosynthesis: N-Acetyl-DL-Asp is formed in the mitochondria of neurons through the action of the enzyme L-aspartate N-acetyltransferase (Asp-NAT). This enzyme transfers an acetyl group from acetyl-CoA to L-aspartate, resulting in N-Acetyl-DL-Asp. [Source: Cayman Chemical, ]
  • Breakdown: N-Acetyl-DL-Asp is broken down back into L-aspartate and acetate by the enzyme aspartoacylase (ASPA), which is mainly expressed in oligodendrocytes, a type of glial cell in the brain. [Source: Cayman Chemical, ]

Potential Role in Canavan Disease

  • Canavan disease is a rare, autosomal recessive neurological disorder caused by mutations in the ASPA gene, leading to a deficiency in aspartoacylase activity. This results in an accumulation of N-Acetyl-DL-Asp in the brain, which is thought to contribute to the characteristic symptoms of the disease, including cognitive decline, spasticity, and macrocephaly (enlarged head). [Source: National Institutes of Health, ]

Ongoing Research

While the exact role of N-Acetyl-DL-Asp in Canavan disease and other neurological conditions is still under investigation, ongoing research is exploring its potential as a:

  • Biomarker: N-Acetyl-DL-Asp levels in the cerebrospinal fluid (CSF) could potentially serve as a biomarker for diagnosing Canavan disease and monitoring treatment response. [Source: Orphanet Journal of Rare Diseases, ]
  • Therapeutic target: Strategies to reduce N-Acetyl-DL-Asp levels in the brain are being explored as potential therapeutic approaches for Canavan disease. These include gene therapy to restore ASPA function and enzyme replacement therapy. [Source: National Institutes of Health, ]

N-Acetyl-DL-aspartic acid is a derivative of aspartic acid, characterized by the addition of an acetyl group to the nitrogen atom of the amino acid. Its chemical formula is C6H9NO5C_6H_9NO_5 with a molecular weight of approximately 175.139 g/mol. This compound exists in two enantiomeric forms: L-aspartic acid and D-aspartic acid, which can influence its biological activity and interactions within the body. N-Acetyl-DL-aspartic acid is primarily found in the human brain and plays significant roles in various biochemical processes.

NAA is present in high concentrations in the brain, particularly in white matter, and is thought to play a role in several processes [, ]:

  • Osmoregulation: NAA may contribute to maintaining the brain's fluid balance.
  • Neurotransmission: NAA might influence the activity of certain neurotransmitters, although the exact mechanisms are unclear [].
  • Axonal integrity: NAA may be involved in supporting the health and function of nerve fibers (axons) [].
  • Limited data exists on the specific toxicity of NAA.
  • Research suggests it is likely safe at physiological concentrations but may have harmful effects at high doses [].
  • As with any research chemical, proper handling procedures should be followed to avoid potential hazards.

  • Hydrolysis: It can be hydrolyzed to yield L-aspartate and acetate, primarily catalyzed by the enzyme aspartoacylase. This reaction is significant in oligodendrocytes, which are cells that support neuronal function .
  • Transamination: The compound may participate in transamination reactions, where an amino group is transferred to a keto acid, facilitating amino acid metabolism .
  • Decarboxylation: Under certain conditions, it may also undergo decarboxylation, leading to the formation of other metabolites involved in neurotransmitter synthesis .

N-Acetyl-DL-aspartic acid exhibits various biological activities:

  • Neuronal Osmolyte: It serves as an osmolyte that helps maintain fluid balance in neurons, contributing to cellular homeostasis .
  • Precursor for Lipid Synthesis: The compound is a source of acetate for lipid and myelin synthesis, essential for maintaining neuronal integrity and function .
  • Neurotransmitter Role: There is evidence suggesting that N-acetyl-DL-aspartic acid may act as a neurotransmitter or neuromodulator, influencing metabotropic glutamate receptors .
  • Marker for Neurological Conditions: Altered levels of N-acetyl-DL-aspartic acid have been associated with various neurological disorders, including Alzheimer's disease and Canavan disease, making it a potential biomarker for diagnostic purposes .

Several methods have been developed for synthesizing N-Acetyl-DL-aspartic acid:

  • Chemical Synthesis: This involves the acetylation of aspartic acid using acetic anhydride or acetyl chloride under controlled conditions to ensure high yields and purity .
  • Biological Synthesis: Enzymatic methods utilizing specific enzymes such as aspartoacylase facilitate the conversion of aspartic acid into N-acetyl-DL-aspartic acid, leveraging biological systems for more sustainable production methods .
  • High-Performance Liquid Chromatography (HPLC): HPLC techniques can be employed for both the synthesis and analysis of N-acetyl-DL-aspartic acid, allowing for precise quantification and separation from other compounds .

N-Acetyl-DL-aspartic acid has several applications:

  • Neuroscience Research: It is extensively used as a marker in magnetic resonance spectroscopy to study brain metabolism and function due to its prominent spectral peak .
  • Diagnostic Tool: Its levels are measured in patients with neurological disorders to assess brain health and disease progression, aiding in diagnosis and treatment planning .
  • Nutraceuticals: The compound is investigated for its potential health benefits, including cognitive enhancement and neuroprotection, making it a candidate for dietary supplements aimed at improving brain function .

Research on N-Acetyl-DL-aspartic acid has revealed its interactions with various biological systems:

  • Metabotropic Receptors: Studies indicate that it may modulate glutamate receptors, which are crucial for synaptic plasticity and memory formation .
  • Cellular Mechanisms: Interaction with oligodendrocytes suggests that it plays a role in myelination processes, impacting neuronal signal transmission efficiency .
  • Neuroprotective Effects: Some studies suggest that it may exert protective effects against neurodegeneration by supporting mitochondrial function and energy metabolism within neurons .

N-Acetyl-DL-aspartic acid shares similarities with several other compounds derived from amino acids. Here are some notable comparisons:

Compound NameStructureUnique Features
N-Acetyl-L-aspartic acidC6H9NO5Predominantly found in human neurons; involved in lipid synthesis.
N-AcetylaspartateC6H9NO5Major peak in proton nuclear magnetic resonance spectroscopy; implicated in neurological disorders.
N-AcetylasparagineC6H10N2O4Contains an additional nitrogen; involved in protein synthesis.
N-Acetyl-L-glutamateC7H12N2O5Functions as a neurotransmitter; involved in excitatory signaling pathways.

N-Acetyl-DL-aspartic acid's uniqueness lies in its dual enantiomeric form and its specific roles in neuronal health and metabolic processes compared to other compounds listed above. Its involvement in both structural and functional aspects of brain physiology makes it a critical subject of study within neuroscience.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

175.04807239 g/mol

Monoisotopic Mass

175.04807239 g/mol

Heavy Atom Count

12

Other CAS

2545-40-6
997-55-7

Wikipedia

N-acetyl-DL-aspartic acid

Dates

Modify: 2023-08-15

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